molecular formula C12H13N3O B3024905 (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide CAS No. 3785-87-3

(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide

Cat. No.: B3024905
CAS No.: 3785-87-3
M. Wt: 215.25 g/mol
InChI Key: TVPUSDGUXXMGMH-UHFFFAOYSA-N
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Description

(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide: is an organic compound characterized by the presence of a cyano group, a dimethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the materials science industry, the compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (2Z)-2-cyano-3-[4-(methylamino)phenyl]prop-2-enamide
  • (2Z)-2-cyano-3-[4-(ethylamino)phenyl]prop-2-enamide
  • (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Comparison:

  • (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to its analogs with different substituents.
  • The presence of the cyano group in all these compounds imparts similar electrophilic characteristics, but the variations in the amino group can lead to differences in their biological activity and chemical reactivity.

Properties

IUPAC Name

2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUSDGUXXMGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233741
Record name 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-87-3
Record name 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3785-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-CYANO-4-(DIMETHYLAMINO)-CINNAMAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
Reactant of Route 2
(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide

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